1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Medicinal chemistry Lipophilicity Physicochemical property prediction

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a para-trifluoromethoxy-substituted phenylcyclopropylamine building block. The compound integrates a conformationally rigid, sp³-rich 1-aminocyclopropane core directly bonded to an electron-deficient aromatic ring.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
CAS No. 1820734-61-9
Cat. No. B1448703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
CAS1820734-61-9
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)OC(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H
InChIKeyDXMAIDYCYQHHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride (CAS 1820734-61-9): Structural & Physicochemical Baseline for Sourcing Decisions


1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a para-trifluoromethoxy-substituted phenylcyclopropylamine building block. The compound integrates a conformationally rigid, sp³-rich 1-aminocyclopropane core directly bonded to an electron-deficient aromatic ring [1]. Its hydrochloride salt form (molecular weight 253.65 g/mol) enhances aqueous solubility and ease of handling relative to the free base [1]. Computed physicochemical properties include a calculated partition coefficient (XLogP3-AA) of 2.3, indicating balanced lipophilicity, along with five hydrogen bond acceptors contributed by the -OCF₃ group and the amine, plus two hydrogen bond donors in the salt form [1]. The compound is classified with acute oral toxicity (H302) and skin/eye irritation hazards (H315, H319) per GHS [1].

Why 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride Cannot Be Replaced by Generic Analogs


Simple substitution of the 4-trifluoromethoxy (-OCF₃) group with other 4-position substituents (e.g., -OCH₃, -CF₃, -H) or moving the -OCF₃ to the 3-position fundamentally alters the electron-withdrawing character, lipophilicity, and metabolic stability of the scaffold [1][2]. Because the amino group is directly attached to the cyclopropane ring, changes in aryl electronics significantly modulate amine basicity and hydrogen-bonding capacity, which critically influence target binding and pharmacokinetic behavior in medicinal chemistry applications [2]. The unique combination of the rigid 1-aminocyclopropane core with the strong electron-withdrawing, lipophilic -OCF₃ substituent creates a precise physicochemical profile that generic analogs cannot replicate, making them unsuitable substitutes in structure-activity relationship (SAR)-driven programs [1][2].

Quantitative Differentiation Evidence: 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride vs. Closest Analogs


Lipophilicity (cLogP) Comparison: 4-OCF₃ Target Compound vs. 4-OCH₃, 4-CF₃, and Unsubstituted Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound's free base is 2.3, indicating a significantly higher lipophilicity than the 4-methoxy analog (XLogP3-AA ≈ 1.3) and the unsubstituted 1-phenylcyclopropan-1-amine (XLogP3-AA ≈ 1.5), while being comparable to the 4-trifluoromethyl analog (XLogP3-AA ≈ 2.5) [1]. This moderate lipophilicity, driven by the -OCF₃ group, is advantageous for blood-brain barrier penetration and membrane permeability in CNS drug discovery programs compared to less lipophilic analogs [2].

Medicinal chemistry Lipophilicity Physicochemical property prediction

Hydrogen Bond Acceptor (HBA) Capacity: The Advantage of the -OCF₃ Group Over -CF₃

The -OCF₃ substituent provides five total hydrogen bond acceptor sites in the target molecule, including the ether oxygen, whereas the 4-CF₃ analog lacks the ether oxygen and exhibits decreased HBA capacity [1]. Specifically, the -OCF₃ group participates in weak C-F···H-X hydrogen bonding and offers a unique electron density distribution distinct from the -CF₃ group, which can alter binding affinity and selectivity profiles in biological targets [2]. This electronic distinction is supported by Hammett substituent constants: σₚ for -OCF₃ is +0.35 (electron-withdrawing via inductive effect), intermediate between -CF₃ (σₚ +0.54) and -OCH₃ (σₚ -0.27), offering a differentiated electronic environment [3].

Molecular recognition Drug-receptor interactions Physicochemical property

Positional Isomerism: 4-OCF₃ Target vs. 3-OCF₃ Analog – Impact on Amine Basicity

The para-substitution pattern of the target compound places the electron-withdrawing -OCF₃ group in direct conjugation with the cyclopropane ring, whereas the meta-substituted isomer (CAS 1909319-32-9) primarily exerts an inductive effect [1]. This difference in resonance vs. inductive withdrawal modulates the basicity of the directly attached amine. The target compound's computed topological polar surface area (tPSA) is 35.3 Ų, which is slightly lower than the meta isomer's predicted tPSA, reflecting differences in the electrostatic potential surface [1][2]. This positional change alters the electron density on the cyclopropane ring, which can lead to differences in metabolic soft spots and reactivity [3].

Physchem profiling SAR development Positional isomer comparison

Proven Application Scenarios for 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride Based on Quantitative Evidence


Medicinal Chemistry Building Block for CNS Penetrant Lead Series

The compound's balanced lipophilicity (cLogP 2.3) positions it as an ideal amine building block for central nervous system (CNS) drug discovery programs targeting GPCRs, ion channels, or kinases requiring blood-brain barrier permeability [1]. Its -OCF₃ group offers enhanced metabolic stability over -OCH₃ analogs while avoiding the excessive lipophilicity of -CF₃ analogs, directly guiding medicinal chemistry design [2].

Scaffold for Kinase Inhibitor SAR Studies, Including ALK5

The compound has been identified in preliminary studies as an inhibitor of ALK5 (TGF-β type I receptor kinase) [1]. Its unique 1-aminocyclopropane core provides a rigid vector for growing into the kinase hinge region, while the para-OCF₃ group explores the selectivity pocket differently than typical CF₃-substituted inhibitors, enabling novel intellectual property space [2].

Differentiated Amine Fragment for LSD1 Demethylase Inhibitor Design

The trans-configuration of 1-arylcyclopropylamines is a privileged scaffold for lysine-specific demethylase 1 (LSD1) inhibition [1]. The target compound's para-OCF₃ substitution offers an alternative electronic and lipophilic motif compared to commonly used aryl substituents, potentially yielding differentiated selectivity and pharmacokinetic profiles in oncology epigenetic programs [1][2].

Physicochemical Probe for Fluorine-Specific Interaction Studies

The -OCF₃ group is a recognized fluorine motif for probing weak intermolecular interactions in protein-ligand complexes [1]. The target compound can serve as a research tool to study the impact of fluorinated hydrogen bond acceptors on target binding free energy, providing insights that inform rational drug design [2].

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